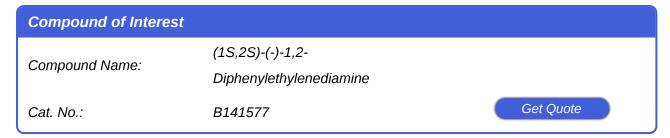


# (1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

**(1S,2S)-(-)-1,2-Diphenylethylenediamine**, a chiral diamine, stands as a cornerstone in modern asymmetric synthesis. Its rigid C2-symmetric backbone provides a well-defined chiral environment, making it an indispensable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of its properties, applications, and detailed experimental methodologies.

### **Core Data and Synonyms**

The compound is most commonly identified by its CAS number 29841-69-8.[1][2][3][4] It is also known by several synonyms, the most prevalent being:

- (1S,2S)-(-)-1,2-Diamino-1,2-diphenylethane[1][2][4]
- (S,S)-DPEN[4]
- (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine[3]

## **Quantitative Data Summary**

The physical and chemical properties of **(1S,2S)-(-)-1,2-Diphenylethylenediamine** are summarized in the table below, compiled from various suppliers and databases.



Property	Value	References
CAS Number	29841-69-8	[1][2][3][4]
Molecular Formula	C14H16N2	[1][2][3]
Molecular Weight	212.29 g/mol	[1][2][3][5]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	81-85 °C	[1][2][6]
Optical Rotation	[ $\alpha$ ]20/D $-102^{\circ}$ to $-104^{\circ}$ (c=1 in ethanol)	[1][2]
Purity	≥97% to ≥99.5% (chiral purity by HPLC)	[1][2]
Solubility	Insoluble in water. Soluble in DMSO, Ethanol, and Methanol (slightly).	[6]

## **Key Applications in Asymmetric Synthesis**

**(1S,2S)-(-)-1,2-Diphenylethylenediamine** is a versatile ligand and organocatalyst precursor with broad applications:

- Chiral Ligand for Asymmetric Catalysis: It is a foundational building block for a variety of chiral ligands used in transition metal-catalyzed reactions.[7] These reactions include asymmetric hydrogenation, transfer hydrogenation, and epoxidation, which are crucial for producing enantiomerically pure compounds.[8]
- Pharmaceutical Development: The precise stereochemistry afforded by catalysts derived from this diamine is critical in the synthesis of complex active pharmaceutical ingredients (APIs), helping to minimize side effects and improve drug efficacy.[2]
- Organocatalysis: Derivatives of (1S,2S)-(-)-1,2-Diphenylethylenediamine are employed as organocatalysts, particularly in reactions like asymmetric Michael additions.[7]



 Chiral Resolving Agent: It can be used for the optical resolution of racemic acidic compounds.

## **Experimental Protocols**

A prominent application of **(1S,2S)-(-)-1,2-Diphenylethylenediamine** is in the preparation of N-sulfonylated derivatives, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), which are key components of Noyori-type catalysts for asymmetric transfer hydrogenation.

## Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

#### Materials:

- (1S,2S)-(-)-1,2-Diphenylethylenediamine
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (NEt<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Ice bath
- Standard glassware for organic synthesis

### Procedure:

- In a round-bottom flask, dissolve **(1S,2S)-(-)-1,2-diphenylethylenediamine** (1.0 equivalent) in dichloromethane.
- Add triethylamine (2.0 equivalents) to the solution.
- Cool the stirred solution in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture over 1-2 hours. A white precipitate may form during the addition.[9]



- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield the pure (1S,2S)-TsDPEN.

## Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)-(S,S)-TsDPEN Catalyst

#### Materials:

- [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>
- (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Acetophenone
- Formic acid/triethylamine azeotropic mixture (5:2)
- Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
- Schlenk flask and inert atmosphere (Argon or Nitrogen)

### Procedure:

- Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub> (1.0 eq) and (S,S)-TsDPEN (2.2 eq).
- Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[3]

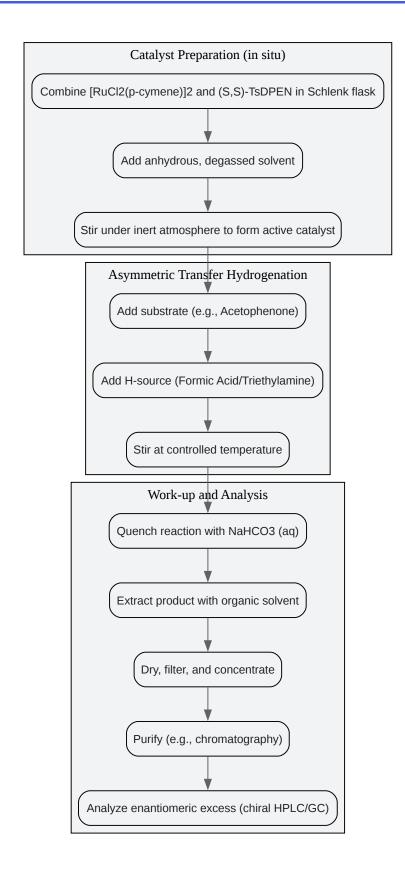


- Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
- Hydrogenation Reaction: Add the acetophenone (substrate) to the catalyst solution.
- Add the 5:2 azeotropic mixture of formic acid and triethylamine as the hydrogen source.
- Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO<sub>3</sub> solution.
- Extract the product with an organic solvent (e.g., CH2Cl2, 3 times).
- Combine the organic extracts, dry over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent in vacuo.[2]
- The enantiomeric excess of the resulting (S)-1-phenylethanol can be determined by chiral HPLC or GC analysis.

## Visualizing the Process: Workflows and Mechanisms

To better illustrate the application of **(1S,2S)-(-)-1,2-Diphenylethylenediamine** in a laboratory setting, the following diagrams depict a typical experimental workflow and the underlying catalytic cycle for asymmetric transfer hydrogenation.

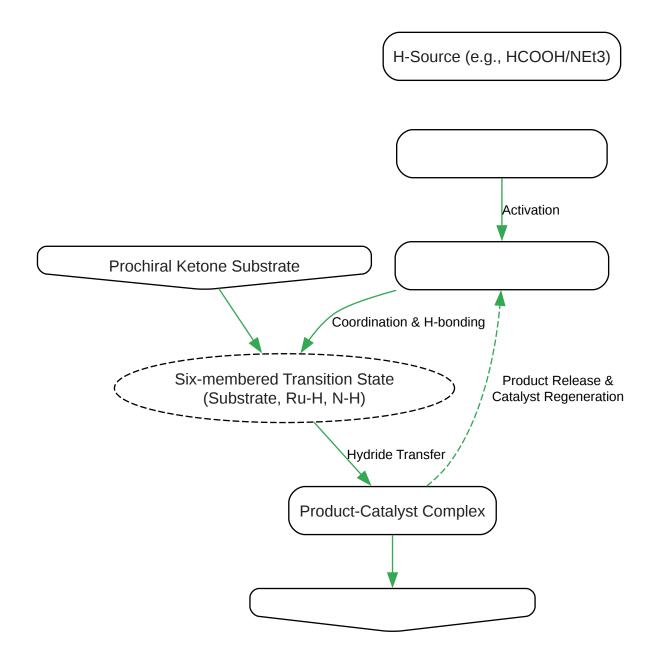




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Caption: Experimental workflow for asymmetric transfer hydrogenation.





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- To cite this document: BenchChem. [(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141577#1s-2s-1-2-diphenylethylenediamine-cas-number-and-synonyms]

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